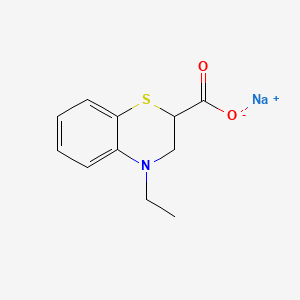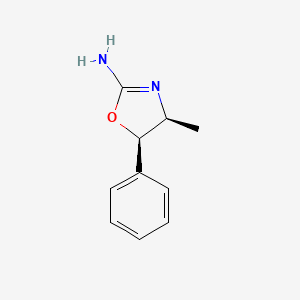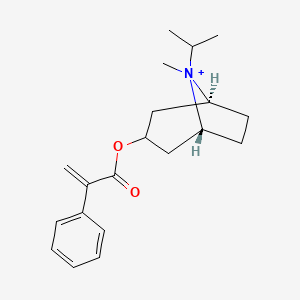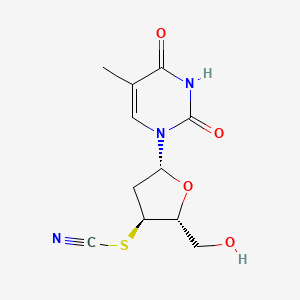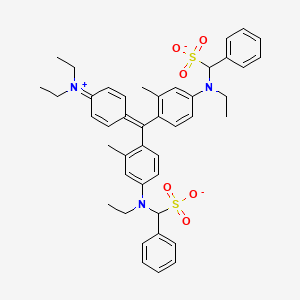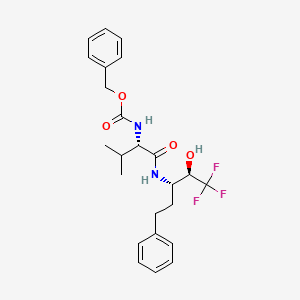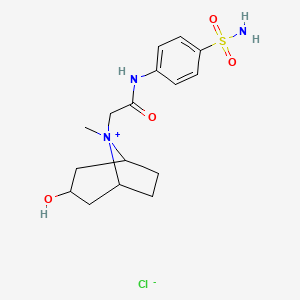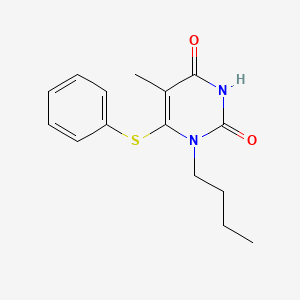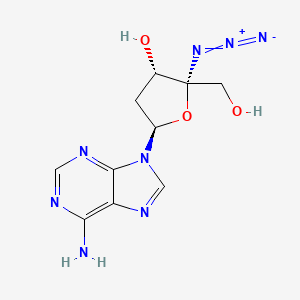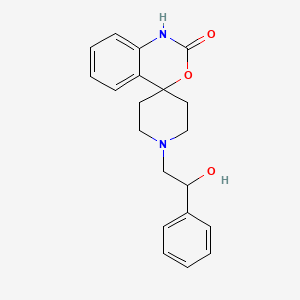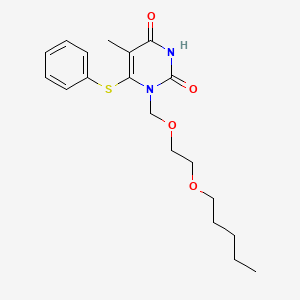
Sodium N,2-dihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N,2-dihydroxybenzamide is an organic compound that incorporates both a hydroxamate group and a phenoxy group in the ortho-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Sodium N,2-dihydroxybenzamide involves the reaction of N,2-dihydroxybenzamide with sodium hydroxide. This reaction typically occurs in a solvent such as methanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the preparation of benzamide derivatives, including this compound, can be achieved through the direct condensation of benzoic acids and amines. This process often employs catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium N,2-dihydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxamate and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, hydroxamic acids, and other derivatives that retain the core structure of this compound .
Applications De Recherche Scientifique
Sodium N,2-dihydroxybenzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium N,2-dihydroxybenzamide involves its ability to chelate metal ions through its hydroxamate and phenoxy groups. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport and storage in biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Sodium N,2-dihydroxybenzamide include:
- N,3,4-Trihydroxybenzamide
- N,2-Dihydroxy-4-methylbenzamide
- Benzhydroxamic acid
- Benzohydroxamic acid sodium salt
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxamate and phenoxy groups in the ortho-position. This structural feature gives it distinct coordination chemistry properties and makes it particularly effective in chelating metal ions and forming stable complexes .
Propriétés
Numéro CAS |
2460-25-5 |
|---|---|
Formule moléculaire |
C7H6NNaO3 |
Poids moléculaire |
175.12 g/mol |
Nom IUPAC |
sodium;2-(hydroxycarbamoyl)phenolate |
InChI |
InChI=1S/C7H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8-11;/h1-4,9,11H,(H,8,10);/q;+1/p-1 |
Clé InChI |
OPTUZPZNSBCIQW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NO)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


